molecular formula C12H6BrF3Zn B14882647 4-(3,4,5-Trifluorophenyl)phenylZinc bromide

4-(3,4,5-Trifluorophenyl)phenylZinc bromide

Cat. No.: B14882647
M. Wt: 352.5 g/mol
InChI Key: AMWBAHIFYZEZDF-UHFFFAOYSA-M
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Description

4-(3,4,5-Trifluorophenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of trifluoromethyl groups enhances its reactivity and stability, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4,5-trifluorophenyl)phenylzinc bromide typically involves the reaction of 3,4,5-trifluorophenyl bromide with zinc in the presence of a catalyst. The reaction is carried out in tetrahydrofuran (THF) as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

3,4,5-Trifluorophenyl bromide+Zn4-(3,4,5-Trifluorophenyl)phenylzinc bromide\text{3,4,5-Trifluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4,5-Trifluorophenyl bromide+Zn→4-(3,4,5-Trifluorophenyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,4,5-Trifluorophenyl)phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes. It can also participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Cross-Coupling Reactions: Commonly used with palladium or nickel catalysts under inert atmosphere conditions.

    Addition Reactions: Reacts with various electrophiles such as aldehydes and ketones to form alcohols.

Major Products

    Cross-Coupling: Produces biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

    Addition Reactions: Forms secondary and tertiary alcohols, which are valuable intermediates in organic synthesis.

Scientific Research Applications

4-(3,4,5-Trifluorophenyl)phenylzinc bromide is extensively used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the development of drug candidates through the formation of carbon-carbon bonds.

    Industry: Applied in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through nucleophilic addition and substitution mechanisms. In cross-coupling reactions, it forms a transient organometallic complex with the catalyst, facilitating the transfer of the phenyl group to the electrophile. The trifluoromethyl groups enhance the reactivity by stabilizing the intermediate complexes.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Benzylzinc bromide

Uniqueness

4-(3,4,5-Trifluorophenyl)phenylzinc bromide is unique due to the presence of trifluoromethyl groups, which significantly enhance its reactivity and stability compared to other organozinc reagents. This makes it particularly valuable in reactions requiring high precision and yield.

Properties

Molecular Formula

C12H6BrF3Zn

Molecular Weight

352.5 g/mol

IUPAC Name

bromozinc(1+);1,2,3-trifluoro-5-phenylbenzene

InChI

InChI=1S/C12H6F3.BrH.Zn/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8;;/h2-7H;1H;/q-1;;+2/p-1

InChI Key

AMWBAHIFYZEZDF-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=[C-]1)C2=CC(=C(C(=C2)F)F)F.[Zn+]Br

Origin of Product

United States

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